N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a substituted dihydropyridinone ring. The dihydropyridinone moiety is further functionalized with a 4-methoxybenzenesulfonyl group and methyl substituents at positions 4 and 4. The 4-methoxybenzenesulfonyl group may enhance solubility or modulate target binding, as sulfonyl groups are common in enzyme inhibitors and receptor antagonists.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6S/c1-14-11-15(2)26(13-21(27)25-19-12-16(24)5-10-20(19)32-4)23(28)22(14)33(29,30)18-8-6-17(31-3)7-9-18/h5-12H,13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTFUGLPZSYJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxyaniline, 4-methoxybenzenesulfonyl chloride, and 4,6-dimethyl-2-oxopyridine. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. The presence of the dihydropyridine moiety is believed to play a crucial role in inhibiting tumor growth and inducing apoptosis in cancer cells. Research has shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, making them promising candidates for further development in oncology .
-
Anti-inflammatory Effects :
- The sulfonamide group present in the compound is associated with anti-inflammatory properties. Studies have demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) .
-
Neurological Applications :
- There is emerging evidence that this compound may have neuroprotective effects. Research indicates that it could potentially modulate neurotransmitter systems or have antioxidant properties that protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study Overview
Synthesis and Derivatives
The synthesis of this compound involves multi-step synthetic pathways that allow for the modification of functional groups to enhance biological activity. Researchers are exploring various derivatives to optimize efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the chloro-methoxyphenyl motif with agrochemicals like alachlor, which inhibits weed growth by targeting very-long-chain fatty acid synthesis . However, the dihydropyridinone-sulfonyl core in the target compound distinguishes it from simpler herbicidal acetamides.
- The 4-methoxybenzenesulfonyl group may introduce steric or electronic effects that alter binding kinetics compared to alachlor’s methoxymethyl group.
Heterocyclic Acetamide Derivatives
The dihydropyridinone ring in the target compound contrasts with other heterocyclic systems in bioactive acetamides:
- Oxadiazole-containing acetamides: Derivatives such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide exhibit lipoxygenase inhibition (IC₅₀ values: 0.34–1.12 µM) . The dihydropyridinone ring in the target compound may offer similar hydrogen-bonding capabilities but with enhanced conformational rigidity.
- Pyrimidine-containing acetamides: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide demonstrates how sulfanyl groups participate in crystal packing via C–H···π interactions .
Substituent Effects on Bioactivity
- Methoxy Groups : Methoxy substituents on aromatic rings (e.g., 4-methoxybenzenesulfonyl in the target compound) are associated with increased metabolic stability and membrane permeability compared to hydroxyl or methyl groups .
- Chloro Substituents : The 5-chloro group on the phenyl ring may enhance electrophilic reactivity, a feature exploited in herbicides like pretilachlor for target-site binding .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide, a compound with the CAS number 946215-85-6, has garnered attention due to its potential pharmacological properties. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 490.96 g/mol. The structure includes a chloro-substituted methoxyphenyl group and a sulfonamide moiety that contribute to its biological activities.
The compound's biological activity can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Similar compounds have been identified as selective antagonists for the 5-HT6 receptor, which is implicated in various central nervous system (CNS) disorders. The compound exhibits a high affinity for these receptors, suggesting potential use in treating conditions such as depression and anxiety .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. In vitro evaluations against a panel of cancer cell lines have shown moderate activity, suggesting further investigation into its therapeutic potential .
- Anticonvulsant Properties : Related compounds have demonstrated significant anticonvulsant effects in animal models, indicating that this compound may also provide similar benefits in seizure management .
In Vitro Anticancer Activity
A study conducted using the National Cancer Institute's 60-cell line screening revealed that the compound exhibited varying degrees of growth inhibition across different cancer types. The results are summarized in Table 1 below.
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 92.48 |
| Melanoma | 104.68 |
| Lung | 126.61 |
| Colon | 100.00 |
| CNS | 95.00 |
| Ovarian | 110.00 |
| Renal | 98.00 |
| Prostate | 105.00 |
| Breast | 102.00 |
Table 1: Summary of anticancer activity against various cell lines.
Anticonvulsant Activity
The anticonvulsant potential was assessed using the Maximal Electroshock Seizure Threshold (MEST) test, where the compound demonstrated significant protective effects against induced seizures . This suggests that it could be beneficial for further development as an anticonvulsant agent.
Pharmacological Profiles
A comparative analysis with structurally similar compounds indicates that this compound has a favorable pharmacological profile, including:
- High Oral Bioavailability : Enhanced absorption when administered orally.
- CNS Penetration : Effective at crossing the blood-brain barrier, which is crucial for CNS-targeted therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- A study highlighted the synthesis and evaluation of sulfonamide derivatives showing strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of pharmacological applications for compounds containing similar functional groups .
- Another research paper focused on piperidine derivatives and their varied biological activities, including anti-inflammatory and anticancer effects, reinforcing the therapeutic potential of compounds like this compound .
Q & A
Q. What are the established synthetic routes for this compound, and what reagents are critical for key bond formations?
The synthesis typically involves multi-step reactions, including oxadiazole ring formation and coupling reactions. Key reagents include sodium hydroxide or potassium carbonate to facilitate deprotonation and nucleophilic substitutions, with dimethylformamide (DMF) as a solvent to stabilize intermediates. Reaction temperatures (e.g., 60–80°C) and pH control are critical for minimizing side products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. Purity is assessed via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening includes in vitro assays for enzyme inhibition (e.g., lipoxygenase or kinase assays) and cytotoxicity studies using cell lines (e.g., MTT assay). Dose-response curves and IC₅₀ calculations provide baseline activity data .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Systematic optimization involves varying solvents (e.g., DMF vs. acetonitrile), catalysts (e.g., palladium for cross-coupling), and temperature gradients. Kinetic studies using TLC or in-situ IR spectroscopy help identify rate-limiting steps. For example, highlights room-temperature stirring for acetamide coupling to reduce decomposition .
Q. How should researchers address contradictions between in vitro and in vivo activity data?
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Validate in vitro findings using metabolic stability assays (e.g., liver microsomes) and adjust dosing regimens in animal models. Comparative studies with structural analogs (e.g., methoxy vs. ethoxy substitutions) can isolate pharmacophore contributions .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
SAR studies require systematic modifications:
- Functional group swaps : Replace the 4-methoxybenzenesulfonyl group with sulfonamides or carbamates to assess target binding .
- Steric effects : Introduce methyl groups at the dihydropyridinone ring (positions 4 and 6) to evaluate steric hindrance on enzyme interactions .
Q. What methodologies are recommended for identifying and validating biological targets?
Use affinity chromatography with immobilized compound derivatives to capture binding proteins. Follow-up with surface plasmon resonance (SPR) for kinetic analysis and CRISPR-Cas9 knockout models to confirm target relevance in disease pathways .
Data Contradiction and Validation
Q. How can conflicting data on compound stability be resolved?
Stability studies under varying pH (1–13), light exposure, and temperatures (4–40°C) clarify degradation pathways. For example, notes sensitivity to extreme pH, necessitating buffered formulations for biological assays .
Q. What approaches validate computational docking predictions against experimental results?
Combine molecular dynamics simulations (e.g., AutoDock Vina) with X-ray crystallography or cryo-EM of compound-target complexes. Discrepancies in binding poses may require re-evaluating force field parameters or solvation models .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | Cyclocondensation | NH₂OH·HCl, DMF, 80°C | 65–75 | |
| Acetamide coupling | Nucleophilic substitution | Chloroacetyl chloride, K₂CO₃, RT | 85–90 | |
| Sulfonylation | Electrophilic substitution | 4-Methoxybenzenesulfonyl chloride, NaOH, 60°C | 70–80 |
Q. Table 2: Common Biological Assays and Parameters
| Assay Type | Target | Key Parameters | Reference |
|---|---|---|---|
| Lipoxygenase inhibition | LOX-1 | IC₅₀ (µM), Ki (nM) | |
| Cytotoxicity (MTT) | HeLa cells | EC₅₀ (µM), selectivity index | |
| Metabolic stability | Liver microsomes | t₁/₂ (min), Clint (µL/min/mg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
